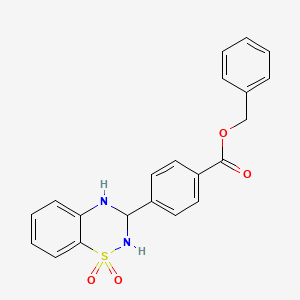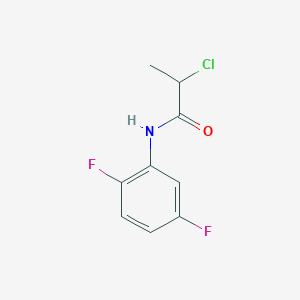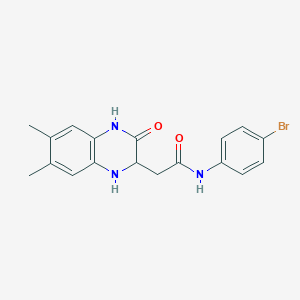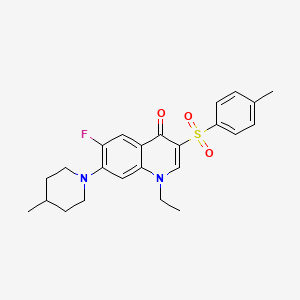![molecular formula C22H27FN6O2 B2523366 3-(4-fluorophényl)-1,7-diisobutyl-9-méthyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-37-1](/img/structure/B2523366.png)
3-(4-fluorophényl)-1,7-diisobutyl-9-méthyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H27FN6O2 and its molecular weight is 426.496. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les chercheurs ont exploré les propriétés antiprolifératives de ce composé contre les cellules cancéreuses. Plus précisément, une nouvelle série de dérivés de 5H-[1,2,4]triazino[5,6-b]indole, y compris le composé mentionné, a été synthétisée. Ces dérivés ont montré une forte activité antiproliférative in vitro contre diverses lignées cellulaires cancéreuses (A549, MCF-7, Hela et HepG-2) avec une faible cytotoxicité contre les cellules normales .
- Le composé 3k, en particulier, a présenté une activité prometteuse avec des valeurs de CI50 de 0,59 μM (A549), 0,86 μM (MCF-7), 1,31 μM (Hela) et 0,92 μM (HepG-2). Des investigations supplémentaires ont révélé qu'il se liait sélectivement aux ions ferreux et induisait l'apoptose dans les cellules cancéreuses .
- Compte tenu de l'avidité des cellules cancéreuses pour le fer, les chélateurs du fer ont gagné en popularité en tant que thérapies anticancéreuses potentielles. Le composé 3k, avec ses propriétés de chélation du fer, pourrait être exploré plus avant pour le traitement du cancer .
- Les chélateurs du fer contribuent à réguler les niveaux de fer intracellulaires, inhibant la prolifération des cellules cancéreuses. L'investigation de l'efficacité du 3k en matière de déplétion du fer mérite des études plus approfondies .
- Le composé 3k a arrêté le cycle cellulaire en phase G1 et induit une apoptose significative dans les cellules A549. L'analyse par Western blot a suggéré que l'apoptose pourrait se produire via la voie mitochondriale .
- La synthèse de la 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, un nouveau système hétérocyclique, a été réalisée à l'aide d'une procédure rétro Diels–Alder. Ce composé pourrait avoir des applications diverses .
- Le composé a été utilisé dans des réactions d'alkylation catalysées par une base, produisant des 1,2,4-triazoles thiopropargylés. Ces réactions étendent son utilité synthétique .
Activité Antiproliférative Contre les Cellules Cancéreuses
Thérapie de Chélation du Fer
Apoptose Médiée par les Mitochondries
Nouveau Système Hétérocyclique
Alkylation Catalysée par une Base
En résumé, le 3-(4-fluorophényl)-1,7-diisobutyl-9-méthyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione est prometteur pour la thérapie anticancéreuse, la chimie hétérocyclique et le développement de médicaments. Des études supplémentaires sont essentielles pour débloquer son plein potentiel
Mécanisme D'action
Target of Action
The primary target of this compound is related to iron chelation . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . The compound’s role as an iron chelator suggests it may interact with iron ions within the body, potentially influencing various biochemical processes.
Mode of Action
The compound interacts with its targets by selectively binding to ferrous ions . This interaction can lead to significant changes in the cellular environment, particularly in cancer cells that have a higher iron requirement than normal cells .
Biochemical Pathways
The compound’s interaction with iron ions can affect various biochemical pathways. For instance, decreasing intracellular iron ion level can significantly inhibit cancer cell proliferation . This suggests that the compound may influence pathways related to cell proliferation and apoptosis. Further investigations are needed to fully understand the affected pathways and their downstream effects.
Result of Action
The compound has demonstrated antiproliferative activity against cancer cells . It has been shown to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . This suggests that the compound’s action results in molecular and cellular effects that inhibit cancer cell growth and promote cell death.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of Fe2+ ions can abolish the cytotoxicity of the compound This suggests that the compound’s efficacy may be influenced by the iron ion levels within the body
Analyse Biochimique
Biochemical Properties
3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling pathways . The interaction between 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent enzymatic activity.
Cellular Effects
The effects of 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the c-Met/VEGFR-2 signaling pathways, leading to reduced cell growth and induction of apoptosis . Additionally, 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione affects gene expression by downregulating oncogenes and upregulating tumor suppressor genes.
Molecular Mechanism
At the molecular level, 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as protein kinases, inhibiting their activity . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Furthermore, 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in gene transcription and protein synthesis.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits stability under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione vary with different dosages . At lower doses, this compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of metastasis. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold for these effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity.
Transport and Distribution
The transport and distribution of 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione within cells and tissues involve specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as membrane permeability and binding affinity to intracellular proteins.
Subcellular Localization
The subcellular localization of 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione affects its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in directing 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione to specific subcellular compartments, influencing its biological effects.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-9-methyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN6O2/c1-13(2)10-28-20(30)18-19(26(5)22(28)31)24-21-27(18)12-17(25-29(21)11-14(3)4)15-6-8-16(23)9-7-15/h6-9,13-14H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTLJDCHQHJFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CC(=NN3CC(C)C)C4=CC=C(C=C4)F)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2523293.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2523296.png)

![[2-[2-(cyclopropylcarbamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2523298.png)

![[(3,4-Dimethoxyphenyl)methyl]thiourea](/img/structure/B2523300.png)
![7-[(E)-but-2-enyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2523304.png)
![2-(butylsulfanyl)-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2523306.png)
